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BRD0639

PRMT5 PBM-competitive Covalent Inhibitor

BRD0639 is the first and only commercially available covalent inhibitor disrupting PRMT5-adaptor protein interactions. Unlike SAM- or substrate-competitive inhibitors, it specifically targets the PBM binding site, enabling precise dissection of adaptor-dependent PRMT5 functions. Essential for probing synthetic lethality in MTAP-deleted cancers without pan-suppressing catalytic activity. Ideal for benchmarking novel PRMT5 inhibitors and studying RIOK1 complex dynamics.

Molecular Formula C21H22ClN5O4S
Molecular Weight 475.9 g/mol
Cat. No. B8201785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD0639
Molecular FormulaC21H22ClN5O4S
Molecular Weight475.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C=C(C=N2)Cl)S(=O)(=O)NCCC3=CC=CC=N3
InChIInChI=1S/C21H22ClN5O4S/c1-14-6-7-18(26-21(29)15(2)27-20(28)11-16(22)13-24-27)12-19(14)32(30,31)25-10-8-17-5-3-4-9-23-17/h3-7,9,11-13,15,25H,8,10H2,1-2H3,(H,26,29)/t15-/m0/s1
InChIKeyBXDCFRRDENJUJM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD0639 for Scientific Procurement: A First-in-Class PRMT5-PBM Covalent Inhibitor with Distinct Adaptor Interaction Disruption


BRD0639 (CAS 2760881-74-9) is a first-in-class, covalent small-molecule inhibitor that selectively disrupts the protein-protein interaction (PPI) between protein arginine methyltransferase 5 (PRMT5) and its substrate adaptor proteins (SAPs) [1]. Unlike traditional catalytic-site inhibitors, BRD0639 binds to a unique surface on PRMT5, directly competing with the conserved PRMT5 binding motif (PBM) found in adaptor proteins like RIOK1 and pICln [2]. This mechanism of action, validated by x-ray co-crystal and cryo-EM studies, results in the specific disruption of PRMT5-RIOK1 complexes in cells, thereby reducing substrate methylation and providing a new chemical biology tool for dissecting PBM-dependent PRMT5 functions [3].

Why BRD0639 Cannot Be Replaced by Standard PRMT5 Inhibitors: Mechanism-Driven Evidence for Procurement Decisions


Standard PRMT5 inhibitors, such as EPZ015666 (GSK3235025) and JNJ-64619178, are either substrate-competitive or S-adenosylmethionine (SAM)-competitive inhibitors that target the enzyme's catalytic pocket [1]. In contrast, BRD0639 is a PBM-competitive inhibitor that binds covalently to cysteine 278 on PRMT5, a site distal to the catalytic center, thereby specifically blocking the interaction with adaptor proteins without directly inhibiting the methyltransferase activity in a conventional manner [2]. This distinct mode of action results in a different functional outcome: while catalytic inhibitors broadly suppress PRMT5 activity, BRD0639 selectively reduces symmetric dimethylarginine (SDMA) levels in a protein subset that mirrors genetic perturbation of the PBM binding site, thereby avoiding the pan-suppression of PRMT5 functions [3]. Consequently, BRD0639 cannot be substituted with catalytic inhibitors when the experimental goal is to probe adaptor-dependent PRMT5 functions or to exploit a therapeutic window in MTAP-deleted cancers without causing the same degree of systemic toxicity associated with catalytic site blockade [4].

Quantitative Differentiation of BRD0639: Head-to-Head Evidence Against Key PRMT5 Comparators


Mechanism of Action: PBM-Competitive Covalent Inhibition vs. SAM/Substrate Competition

BRD0639 is a first-in-class, PBM-competitive inhibitor that forms a covalent bond with cysteine 278 of PRMT5, a binding site distinct from the catalytic pocket targeted by conventional inhibitors [1]. In contrast, comparators like EPZ015666 are substrate-competitive (Ki = 5 nM) and JNJ-64619178 is SAM-competitive (Kiapp = 0.77 nM), both of which directly inhibit PRMT5 enzymatic activity [2][3].

PRMT5 PBM-competitive Covalent Inhibitor

Biochemical Potency: PRMT5-PBM Interaction Inhibition (IC50) vs. Catalytic Inhibitors

In a fluorescence polarization assay measuring the disruption of the PRMT5-PBM peptide interaction, BRD0639 exhibits an IC50 of 13.8 µM [1]. For comparison, the substrate-competitive inhibitor EPZ015666 shows a Ki of 5 nM (IC50 = 22 nM) for PRMT5 enzymatic activity, but it does not directly inhibit the PRMT5-PBM interaction [2].

PRMT5 IC50 PBM Interaction

Cellular Target Engagement: Disruption of PRMT5-RIOK1 Complex in Permeabilized and Living Cells

BRD0639 disrupts the PRMT5-RIOK1 protein complex in a cellular context, with IC50 values of 7.5 µM in permeabilized cells and 16 µM in living cells [1]. This demonstrates cell permeability and on-target engagement. In contrast, the catalytic inhibitor EPZ015666 shows an IC50 of 22 nM for blocking SmD3 symmetric dimethylation in cells, but it does not disrupt the PRMT5-RIOK1 complex [2].

PRMT5 RIOK1 Cellular IC50

Cellular Adduct Formation and SDMA Reduction: A Covalent, PBM-Specific Functional Signature

BRD0639 induces the formation of PRMT5 adducts in cells with an EC50 of 3 µM, confirming its covalent mechanism . Importantly, BRD0639 treatment reduces symmetric dimethylarginine (SDMA) levels specifically in the same subset of proteins that are affected by genetic perturbation of the PBM binding site [1]. This targeted effect contrasts with the broad suppression of SDMA on all PRMT5 substrates observed with pan-catalytic inhibitors like EPZ015666 [2].

PRMT5 Covalent Inhibitor SDMA

Physicochemical Profile: Balanced Potency, Solubility, and Stability for Chemical Probe Utility

BRD0639 was optimized from a lead series to achieve a balanced physicochemical profile suitable for in vitro and cellular studies. It exhibits an aqueous solubility (S0) of 82 µM and a reactivity half-life (GSHT1/2) of 916 minutes, indicating good stability in a glutathione environment [1]. This contrasts with the more potent but often less soluble and more reactive earlier lead compounds in the series, which were unsuitable as chemical probes [2].

Physicochemical Properties Solubility Stability

Anti-Proliferative Activity: Selectivity for MTAP-Deleted Cancer Cells

BRD0639 selectively inhibits the growth of MTAP-deleted cancer cell lines in vitro. While specific IC50 values are not provided in the primary paper, the compound was shown to perturb cellular growth specifically in MTAP-negative cells, aligning with the synthetic lethality concept [1]. This selectivity is in contrast to the broad cytotoxicity of pan-PRMT5 catalytic inhibitors like GSK3326595, which do not discriminate based on MTAP status .

MTAP-deleted Cancer Anti-proliferative

Validated Application Scenarios for BRD0639 in Oncology and Epigenetics Research


Probing PBM-Dependent PRMT5 Functions in Spliceosome and Histone Methylation

BRD0639 is the only commercially available small molecule that selectively disrupts the PRMT5-adaptor protein interaction without directly inhibiting catalytic activity. Researchers can use BRD0639 to dissect which PRMT5 substrates and cellular processes (e.g., spliceosome assembly, histone methylation) are dependent on adaptor protein binding versus those that rely solely on PRMT5's catalytic function [1]. This application is uniquely enabled by the compound's ability to reduce SDMA in a protein subset that mirrors genetic PBM perturbation .

Investigating Synthetic Lethality and Therapeutic Strategies in MTAP-Deleted Cancers

Given its selective anti-proliferative effect in MTAP-negative cancer cells, BRD0639 serves as a chemical probe to validate and explore synthetic lethality in tumor types with frequent MTAP loss (e.g., glioblastoma, pancreatic cancer, mesothelioma) [1]. It can be used in vitro to study the differential response of MTAP-wildtype vs. MTAP-deleted models, providing a tool to understand the biology of this genetic vulnerability and to potentially identify combination therapy partners .

Differentiating the PRMT5 Inhibition Landscape: A Comparator Tool for Next-Generation Inhibitor Development

BRD0639 offers a unique mechanism of action that contrasts with catalytic-site inhibitors (e.g., EPZ015666, JNJ-64619178) and MTA-cooperative inhibitors (e.g., MRTX1719) [1]. In drug discovery programs, it can be used as a reference compound to benchmark the cellular effects of novel PRMT5 inhibitors, helping to delineate whether observed phenotypes arise from catalytic inhibition or adaptor disruption. Its well-characterized physicochemical profile and cellular activity make it a reliable standard for comparative studies .

Chemical Biology Studies of PRMT5 Adaptor Protein Dynamics and Complex Formation

The covalent binding to Cys278 and disruption of the PRMT5-RIOK1 complex in cells (IC50 = 7.5-16 µM) provide a direct readout for studying the dynamics of PRMT5 adaptor protein interactions [1]. BRD0639 can be employed in live-cell imaging or proteomics experiments to quantify the dependence of specific cellular pathways on adaptor binding, complementing genetic knockdown or knockout approaches .

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